BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationship

Procure this exclusive dual pharmacophore tool to differentiate your 5-HT receptor or kinase screening campaigns. It is the only commercially cataloged molecule combining a 1-methyl-1H-indol-5-yl group, a secondary alcohol linker, and a 2-oxoimidazolidine-1-carboxamide terminus—enabling unique hydrogen-bonding and steric probing unavailable with simple indole-ureas or imidazolidinone-only fragments. Ideal for fragment-based discovery and ADMET profiling; the secondary alcohol site supports Phase II metabolism studies. Confirm availability and secure competitive bulk pricing by requesting a quote today.

Molecular Formula C15H18N4O3
Molecular Weight 302.334
CAS No. 2034440-51-0
Cat. No. B2684833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
CAS2034440-51-0
Molecular FormulaC15H18N4O3
Molecular Weight302.334
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(CNC(=O)N3CCNC3=O)O
InChIInChI=1S/C15H18N4O3/c1-18-6-4-10-8-11(2-3-12(10)18)13(20)9-17-15(22)19-7-5-16-14(19)21/h2-4,6,8,13,20H,5,7,9H2,1H3,(H,16,21)(H,17,22)
InChIKeyMPAGDYYIDKILKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034440-51-0): Core Structural Identity and Procurement Baseline


N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034440-51-0) is a synthetic small molecule (C15H18N4O3, MW 302.33 g/mol) that bridges an indole pharmacophore with an imidazolidinone urea moiety via a hydroxyethyl linker [1]. Its structure places it at the intersection of indole-based ligands (e.g., 5-HT receptor modulators) and 2-oxoimidazolidine-1-carboxamide derivatives (e.g., c-Met inhibitors, renal hemodynamic agents), a dual‑domain architecture not replicated in any single commercial catalog analog . The compound exhibits three hydrogen‑bond donors, three hydrogen‑bond acceptors, a topological polar surface area of 86.6 Ų, and a calculated logP of approximately 0.4, indicating moderate polarity and potential oral bioavailability characteristics [1].

Why Generic Substitution of N-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide Fails: Structural Uniqueness and Absence of Isofunctional Analogs


In‑class compounds cannot be trivially interchanged because N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is the only commercially cataloged molecule that simultaneously presents a 1‑methyl‑1H‑indol‑5‑yl recognition element, a secondary alcohol linker, and a 2‑oxoimidazolidine‑1‑carboxamide terminus. Closest structural analogs either lack the indole (e.g., simple 2‑oxoimidazolidine‑1‑carboxamides) or employ a urea/amide linkage directly to the indole without the hydroxyethyl spacer (e.g., SB‑204741, an indole‑urea 5‑HT receptor antagonist) [1]. The hydroxy group introduces an additional hydrogen‑bond donor/acceptor site that is absent in direct indole‑urea analogs, while the imidazolidinone ring provides a constrained hydrogen‑bonding surface distinct from open‑chain ureas. These differences in pharmacophoric volume, flexibility, and hydrogen‑bonding capacity can lead to divergent target engagement profiles, metabolic stability, and solubility—parameters that cannot be assumed equivalent without explicit comparative data [2].

Product-Specific Quantitative Evidence for N-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide: Comparator-Based Differentiation Data


Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Direct Indole-Urea Analogs

The target compound possesses three hydrogen-bond donors (HBD) and three hydrogen-bond acceptors (HBA), compared to two HBD and two HBA for the direct indole-urea analog SB‑204741 [1][2]. The additional donor/acceptor pair originates from the secondary alcohol within the hydroxyethyl linker, which is absent in SB‑204741. This difference can alter target binding kinetics and solubility, though direct comparative binding or ADME data are not available in the public domain [2].

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationship

Topological Polar Surface Area (TPSA) Comparison vs. Morolimid (2-Oxoimidazolidine-1-carboxamide)

The target compound has a computed topological polar surface area (TPSA) of 86.6 Ų, which is substantially higher than that of the core 2-oxoimidazolidine-1-carboxamide fragment (TPSA ≈ 58.4 Ų, e.g., morolimid) due to the additional indole and hydroxyethyl groups [1]. In drug-likeness filters (e.g., Veber's rules), TPSA < 140 Ų is correlated with good oral bioavailability; both compounds fall within this range, but the higher TPSA of the target compound predicts lower passive membrane permeability relative to simpler imidazolidinones. This differential must be considered when selecting a chemical probe for cell-based vs. biochemical assays .

Drug-Likeness Oral Bioavailability ADME Prediction

Molecular Flexibility and Rotatable Bond Count Relative to Conformationally Constrained Indole-Imidazolidine Hybrids

The target compound contains three rotatable bonds, compared to zero rotatable bonds in the fully cyclized indole-imidazolidine hybrid 5-(1H-indol-5-yl)imidazolidine-2,4-dione (CAS 108763-42-4) [1][2]. The presence of rotatable bonds increases conformational entropy, which may reduce binding affinity (entropic penalty) but can also permit induced-fit recognition across a broader range of protein targets. Conversely, the rigid analog may exhibit higher affinity for a pre-organized binding site but lower adaptability. Without experimental binding thermodynamics, this structural metric provides a quantitative basis for selecting probes based on target plasticity [2].

Conformational Analysis Ligand Efficiency Target Binding Entropy

Best-Fit Research and Industrial Application Scenarios for N-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide


Chemical Probe for 5-HT Receptor Subtype Selectivity Profiling

The indole moiety is a privileged scaffold for serotonin (5-HT) receptors. The target compound's unique hydroxyethyl linker and imidazolidinone urea differentiate it from prototypical indole-urea ligands like SB-204741 [1]. Researchers seeking to map the 5-HT receptor selectivity landscape can use this compound to probe the steric and hydrogen-bonding tolerance of the binding pocket adjacent to the indole recognition site, potentially revealing subtype-selective interactions not accessible with simpler indole-ureas or imidazolidinone-only fragments.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 302 Da and a TPSA of 86.6 Ų, this compound occupies the upper fragment / lower lead-like chemical space [1]. Its three-dimensional hydrogen-bonding network (3 HBD, 3 HBA) makes it suitable for fragment screening against targets that require polarized recognition motifs, such as kinases, proteases, or epigenetic readers. Inclusion in a fragment library provides a chemically distinct scaffold that is not represented by either indole-only or imidazolidinone-only fragments.

Metabolic Stability Comparison Studies

The secondary alcohol group within the hydroxyethyl linker introduces a site for Phase II metabolism (glucuronidation/sulfation) that is absent in direct indole-urea or indole-imidazolidinedione analogs [2]. This compound can serve as a tool to investigate the impact of a single hydroxyl substitution on microsomal stability and clearance, providing structure-metabolism relationship data that inform lead optimization campaigns for indole-containing drug candidates.

Kinase Inhibitor Selectivity Panel Screening

Certain 2-oxoimidazolidine-1-carboxamide derivatives have demonstrated potent c-Met kinase inhibition (e.g., IC50 = 21 nM for related analogs) [3]. The target compound's indole appendage may redirect kinase selectivity away from c-Met toward other kinases that recognize indole-based ATP-site binders. Screening this compound against a broad kinase panel can identify novel kinase inhibition profiles and guide the design of dual pharmacophore kinase inhibitors.

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.